molecular formula C18H15NO3S B2382177 N-(4-acetylphenyl)naphthalene-2-sulfonamide CAS No. 324067-56-3

N-(4-acetylphenyl)naphthalene-2-sulfonamide

Cat. No.: B2382177
CAS No.: 324067-56-3
M. Wt: 325.38
InChI Key: INNVPZLZBYHZQH-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)naphthalene-2-sulfonamide” is a type of sulfonamide compound . Sulfonamides are commonly used worldwide due to their broad spectrum of biological activities, which includes antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and protease inhibitors .


Synthesis Analysis

The synthesis of sulfonamide compounds like “this compound” typically involves the reaction between tosyl chloride and an excess of amines in the presence of NMP as a solvent at room temperature for 24 hours .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, sulfonamides are known to exhibit a range of pharmacological activities. For instance, they can act as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .

Scientific Research Applications

Nucleic Acid and Protein Synthesis Studies

  • The effect of sulfonamide derivatives, including those similar to N-(4-acetylphenyl)naphthalene-2-sulfonamide, on DNA, RNA, and protein synthesis has been studied. For instance, 4-ethylsulfonylnaphthalene-1-sulfonamide demonstrated an ability to stimulate RNA and DNA synthesis in the bladder of mice, showing specific activity in certain tissues (Lawson, Dawson, & Clayson, 1970).

Enzyme Inhibition Activity

  • Sulfonamide derivatives have been evaluated for their enzyme inhibition activity. For instance, various sulfonamides derived from dagenan chloride, including those structurally similar to this compound, have shown significant inhibition of enzymes like lipoxygenase and α-glucosidase, indicating potential anti-inflammatory and anti-diabetic properties (Abbasi et al., 2015).

Molecular Characterization and Analysis

  • Detailed molecular characterization and analysis of similar sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been conducted. These studies involve X-ray diffraction, NBO analysis, and HOMO-LUMO analysis using DFT, providing insights into the stability and electronic interactions within the molecule (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Fluorescent Probe Technique

  • Sulfonamide derivatives, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, have been used as fluorescent probes in studying protein binding, as demonstrated in the binding study of parabens to bovine serum albumin (Jun, Mayer, Himel, & Luzzi, 1971).

Synthesis and Structural Studies

  • Research has also been done on synthesizing new sulfonamide derivatives and analyzing their structural properties. For example, studies involving the synthesis and X-ray crystallographic analysis of various sulfonamides, including those with naphthalene sulfonamide groups, provide valuable information on their molecular structure and interactions (Danish et al., 2021).

Protein Kinase Inhibitor Research

  • Sulfonamide derivatives, including naphthalene and isoquinoline sulfonamides, have been focused on in molecular pharmacology research as protein kinase inhibitors. These compounds have contributed significantly to the development of new medicines and the understanding of protein kinases' physiological functions (Hidaka, Suzuki, Shibuya, & Sasaki, 2005).

Sensor Development

  • Naphthalene-sulfonamide derivatives have been utilized in the development of sensitive sensors, such as the solid-contact potentiometric sensor for lead(II) ions. These sensors demonstrate the potential of sulfonamide compounds in environmental and medicinal applications (Kamal et al., 2015).

Mechanism of Action

Sulfonamides, including “N-(4-acetylphenyl)naphthalene-2-sulfonamide”, work by blocking the synthesis of folic acid, which is crucial for bacterial growth and reproduction . They are used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections .

Safety and Hazards

Sulfonamides, including “N-(4-acetylphenyl)naphthalene-2-sulfonamide”, can cause various side effects including diseases of the digestive and respiratory tracts. Some of the non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .

Future Directions

The study of sulfonamides, including “N-(4-acetylphenyl)naphthalene-2-sulfonamide”, continues to be a promising area of research. For instance, new findings from a structure-activity relationship (SAR) study open new directions for advanced leishmaniasis treatment .

Properties

IUPAC Name

N-(4-acetylphenyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNVPZLZBYHZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4′-Amino acetophenone (1.20 g, 5.29 mmol) was dissolved in THF (8 ml) before pyridine (1.28 ml, 15.8 mmol) was added, leaving a yellow solution. The naphthalenesulfonylchloride (0.715 g, 5.29 mmol) was then added dropwise with stirring. After stirring for 5 hours, THF and pyridine were removed in vacuo. The desired sulfonamide (1.074 g, 3.30 mmol, 62%) was recrystallized from ethyl acetate and hexanes. It had LC-MS (ES+): 326 [MH]+ m/e
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.715 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonamide
Quantity
1.074 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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